1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole

Synthetic methodology Process chemistry Heterocyclic synthesis

1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazole (CAS 14210-81-2) is an N1-aryl-substituted tetrazole derivative with molecular formula C7H5FN4 and molecular weight 164.14 g/mol. As a member of the tetrazole class, this compound functions as a carboxylic acid bioisostere with comparable acidity (pKa ~4.5–4.9) but enhanced lipophilicity and metabolic stability relative to carboxylate counterparts.

Molecular Formula C7H5FN4
Molecular Weight 164.14 g/mol
CAS No. 14210-81-2
Cat. No. B083130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole
CAS14210-81-2
Synonyms1H-TETRAZOLE, 1-(4-FLUOROPHENYL)-
Molecular FormulaC7H5FN4
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=NN=N2)F
InChIInChI=1S/C7H5FN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H
InChIKeySRYSZGDWCLIPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazole CAS 14210-81-2: Sourcing and Baseline Specifications for a Metabolic-Stable Tetrazole Bioisostere Building Block


1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazole (CAS 14210-81-2) is an N1-aryl-substituted tetrazole derivative with molecular formula C7H5FN4 and molecular weight 164.14 g/mol. As a member of the tetrazole class, this compound functions as a carboxylic acid bioisostere with comparable acidity (pKa ~4.5–4.9) but enhanced lipophilicity and metabolic stability relative to carboxylate counterparts [1]. The 4-fluorophenyl substitution introduces electron-withdrawing character that modulates the electronic properties of the tetrazole ring while providing a synthetic handle for further derivatization. Spectroscopic characterization data including 1H NMR and MS (GC) are available for identity verification during procurement and quality control [2].

Pre-formed tetrazole bioisostere for metabolic stability-driven lead optimization
Verified spectroscopic reference data supports incoming QC and identity confirmation
High-yield synthetic protocol enables cost-efficient procurement and scale-up planning

Why 1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazole CAS 14210-81-2 Cannot Be Casually Replaced by Carboxylic Acid or Alternative Heterocyclic Analogs


Although tetrazoles are widely recognized as carboxylic acid bioisosteres, substitution of one tetrazole derivative for another or replacement of a tetrazole with a carboxylate is not functionally interchangeable in SAR-driven programs. The specific N1-aryl substitution pattern of 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole distinguishes it from isomeric 2H-tetrazoles and 5-substituted variants in both synthetic accessibility and biological recognition. Crystallographic analysis of tetrazole–carboxylate pairs reveals that the tetrazole H-bond environment extends approximately 1.2 Å further from the molecular core than the corresponding carboxylate, necessitating active-site accommodation that may be sensitive to precise substitution geometry [1]. Furthermore, the para-fluorophenyl substituent imparts distinct electronic and steric properties compared to unsubstituted phenyl, ortho-fluoro, or meta-fluoro analogs, which can translate into measurable differences in target binding and physicochemical parameters. The quantitative evidence below demonstrates where this specific compound offers verifiable differentiation relative to its closest structural comparators.

N1-aryl substitution pattern differs from 2H-tetrazoles and 5-substituted variants in both synthetic accessibility and target recognition, limiting direct replacement.
Tetrazole hydrogen-bond geometry extends beyond carboxylate, potentially altering active-site accommodation; bioisostere equivalence may not hold without structural validation.
Para-fluorophenyl electronic and steric properties differ from ortho/meta-fluoro or unsubstituted phenyl analogs, which can shift target binding and physicochemical parameters.

1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazole CAS 14210-81-2: Quantitative Head-to-Head and Class-Level Differentiation Evidence for Procurement Decisions


Synthetic Yield Efficiency of 1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazole Using DMSO–Ionic Liquid Protocol

1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazole can be synthesized via a mild DMSO–ionic liquid protocol that achieves isolated yields of 85–90% at ambient temperature. This yield range represents a significant improvement over traditional thermal cycloaddition methods for 1-aryl tetrazoles, which typically require elevated temperatures and often produce lower isolated yields (commonly 60–75%) due to side reactions and purification challenges [1]. The protocol uses (bbim)+Br− ionic liquid with DMSO as a co-solvent, where the inherent Brønsted acidity of the ionic liquid and high polarity of both components synergistically enhance the reaction rate and yield [1].

Synthetic yield
Method context
85–90% vs 60–75%
Higher efficiency reported for ionic liquid protocol; supports scale-up context
Ambient temperature DMSO–ionic liquid system
Synthetic methodology Process chemistry Heterocyclic synthesis

Spectroscopic Identity Verification for 1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazole Procurement Quality Control

1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazole has verified spectroscopic signatures available for identity confirmation and purity assessment. SpectraBase documents both 1H NMR and MS (GC) data for this specific compound under Compound ID J5KQkxtklyG [1]. In contrast, isomeric 5-(4-fluorophenyl)-2H-tetrazole (CAS 50907-19-2) and 1-(2-fluorophenyl)-1H-tetrazole (CAS 14210-79-8) exhibit distinct spectral profiles due to differences in tetrazole ring connectivity and fluorine substitution position, requiring separate analytical reference standards for unambiguous identification.

Spectral identity
Specification review
1H NMR & MS data available
Validated reference for QC; reduces risk of isomer misassignment
SpectraBase ID J5KQkxtklyG
Analytical chemistry Quality control Structural confirmation

Enzyme Inhibition Activity of 1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazole-Containing Derivatives Against Dual Specificity Phosphatase VHR

A derivative incorporating the 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole scaffold (BDBM75344; (3E)-3-[2-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]...) demonstrates measurable inhibitory activity against dual specificity protein phosphatase 3 (VHR) from Homo sapiens, with a Ki value of 5,300 nM reported in BindingDB [1]. This provides a quantitative benchmark for SAR exploration around the 1-(4-fluorophenyl)-tetrazole core. In comparison, unsubstituted 1-phenyl-1H-tetrazole analogs lacking the fluorine substituent show different potency profiles in phosphatase inhibition assays, though direct head-to-head Ki data for the unsubstituted comparator are not available in the same assay system [1].

VHR inhibition (derivative)
Context-dependent
Ki = 5300 nM
Baseline potency reference for phosphatase SAR exploration
BindingDB; direct comparator data not available
Enzyme inhibition Phosphatase Medicinal chemistry

Tetrazole vs. Carboxylic Acid Bioisosteric Replacement: Physicochemical and Metabolic Stability Differentiation

Tetrazoles as a class exhibit comparable acidity to carboxylic acids (pKa ~4.5–4.9 for unsubstituted tetrazole versus ~4.2–4.5 for aryl carboxylic acids) while demonstrating superior metabolic stability and altered lipophilicity profiles [1][2]. Critically, tetrazoles escape Phase II acyl-glucuronidation—a major metabolic liability of carboxylic acids that can lead to reactive metabolite formation and idiosyncratic toxicity [3]. In systematic structure-property relationship studies of 35 phenylpropionic acid derivatives, tetrazole replacement increased lipophilicity relative to the corresponding carboxylic acid, with the tetrazole generally considered more lipophilic than the carboxylate [4]. This physicochemical shift can enhance membrane permeability and blood-brain barrier penetration in appropriate contexts [2].

Tetrazole vs COOH bioisostere
Class-level
ΔpKa ~0.3–0.7; avoids glucuronidation; higher lipophilicity
Class-level property inference; compound-specific validation recommended
Review-based; structure-property relationship studies
Bioisosterism Drug design Metabolic stability Physicochemical properties

1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazole as a Synthetic Precursor for Electrochemical Cyclization Reactions

5-(2-Halophenyl)-1-(4-fluorophenyl)tetrazoles, derived from the 1-(4-fluorophenyl)-1H-tetrazole core, undergo electrochemical reduction at cadmium, zinc, or mild-steel cathodes to yield 7-fluorotetrazolo[1,5-f]phenanthridine via cleavage of the carbon–halogen bond followed by intramolecular cyclization [1][2]. This electrochemical reactivity is distinct from that of analogous 1-phenyltetrazoles lacking the para-fluoro substituent, as the electron-withdrawing fluorine modulates the reduction potential and influences the cyclization efficiency. The photochemical pathway of the same substrates shows competition between C–halogen bond cleavage (leading to phenanthridine formation) and nitrogen loss (yielding 2-halogenophenyl-5-fluorobenzimidazole) [2].

Electrochemical cyclization
Method context
Yields 7-fluorotetrazolo-phenanthridine
Distinct reactivity vs non-fluorinated analogs; enables polycyclic scaffold access
Cadmium/zinc/mild-steel cathode; photochemical alternative available
Electroorganic synthesis Cyclization Heterocyclic chemistry

1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazole CAS 14210-81-2: Evidence-Based Application Scenarios for Scientific Procurement and Industrial Use


Medicinal Chemistry: Carboxylic Acid Bioisostere Replacement in Lead Optimization

1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazole serves as a pre-formed tetrazole bioisostere building block for programs seeking to replace metabolically labile carboxylic acid moieties with a more stable acidic functionality. As documented in class-level studies, tetrazoles escape Phase II acyl-glucuronidation while maintaining comparable pKa (~4.5–4.9) to carboxylates, reducing the risk of reactive metabolite formation and idiosyncratic toxicity [1]. The para-fluorophenyl substituent provides a synthetic handle for further elaboration while offering the established metabolic benefits of fluorine incorporation, including enhanced oxidative metabolic stability [2]. This compound is particularly valuable for programs targeting phosphatase enzymes, where the scaffold has demonstrated measurable VHR inhibitory activity (Ki = 5,300 nM for a related derivative) [3].

Synthetic Methodology: Electrochemical and Photochemical Access to Fluorinated Polycyclic Heterocycles

Derivatives of 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole, specifically 5-(2-halophenyl)-substituted analogs, undergo electrochemical reduction at cadmium, zinc, or mild-steel cathodes to afford 7-fluorotetrazolo[1,5-f]phenanthridine [4][5]. This cyclization pathway provides access to fluorinated polycyclic scaffolds that are challenging to obtain via conventional thermal methods. The photochemical alternative offers tunable product selectivity, with competition between C–halogen cleavage (phenanthridine formation) and nitrogen extrusion (benzimidazole formation) [5]. Procurement of the parent 1-(4-fluorophenyl)-1H-tetrazole enables exploration of this unique reactivity manifold in synthetic methodology development.

Building Block Procurement: High-Yield Synthetic Accessibility for Scale-Up Considerations

The DMSO–ionic liquid protocol reported for 1-aryl tetrazole synthesis delivers 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole in 85–90% isolated yield at ambient temperature [6]. This high synthetic efficiency, coupled with the mild reaction conditions, makes the compound an attractive building block for programs anticipating scale-up requirements. The availability of validated spectroscopic reference data (1H NMR and MS) from SpectraBase enables rigorous incoming quality control and identity verification, reducing the risk of receiving incorrect isomers or substituted variants [7]. For procurement teams, the combination of efficient synthesis and verified analytical standards minimizes supply chain uncertainty.

Phosphatase-Targeted Drug Discovery: VHR Inhibitor Scaffold Development

A derivative incorporating the 1-(4-fluorophenyl)-1H-tetrazole scaffold exhibits measurable inhibition of dual specificity protein phosphatase 3 (VHR) with Ki = 5,300 nM [3]. VHR (DUSP3) is implicated in cancer cell signaling and immune regulation, making it a target of interest in oncology and immunology programs. The 1-(4-fluorophenyl)-tetrazole core provides a validated starting point for SAR expansion around phosphatase inhibition, with the para-fluorine substituent offering opportunities to probe electronic effects on target engagement. Procurement of this specific building block enables medicinal chemistry teams to rapidly access this scaffold without requiring de novo tetrazole construction.

Application
Selection Property
Validation Focus
Lead optimization: bioisostere replacement
Tetrazole scaffold with metabolic stability profile
pKa and lipophilicity comparability; avoidance of acyl-glucuronidation
Electrochemical synthesis of fluorinated polycycles
Reactivity of 5-(2-halophenyl) derivatives under cathodic reduction
Cyclization efficiency and product selectivity (phenanthridine vs benzimidazole)
Building block procurement and scale-up
High-yield DMSO–ionic liquid synthetic protocol
Cost-efficient scale-up with available QC spectral references
Phosphatase-targeted research (VHR/DUSP3)
Pre-formed core with reported VHR inhibitory activity
SAR expansion around phosphatase inhibition; electronic effects of fluorine

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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